molecular formula C16H18N4O3S B506448 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide CAS No. 433691-75-9

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

Cat. No.: B506448
CAS No.: 433691-75-9
M. Wt: 346.4g/mol
InChI Key: ADUZWXYEKUCENY-UHFFFAOYSA-N
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Description

N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a sulfonamide derivative characterized by a cyclopropanecarboxamide substituent linked to a phenylsulfonamide core. Its molecular formula is C₂₀H₂₄N₆O₂ (CAS: 957499-96-6) . The compound features a 4,6-dimethyl-2-pyrimidinylamino sulfonamide group, a structural motif common in pharmaceuticals targeting microbial or enzymatic activity.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-9-11(2)18-16(17-10)20-24(22,23)14-7-5-13(6-8-14)19-15(21)12-3-4-12/h5-9,12H,3-4H2,1-2H3,(H,19,21)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUZWXYEKUCENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Ammonolysis Methodology

The cyclopropanecarboxamide group is synthesized via ammonolysis of cyclopropanecarboxylic esters, as detailed in US5068428A. Optimal conditions use:

  • Substrate : Isobutyl cyclopropanecarboxylate (C4-C8 alkyl esters preferred)

  • Catalyst : 6-14 mol% sodium isobutoxide (NaO-i-Bu)

  • Temperature : 100-200°C under autogenous NH₃ pressure (6-28 bar)

  • Solvent : Alcohol-free system (neat conditions)

Mechanistic Insight :
The alcoholate catalyst deprotonates ammonia, generating a nucleophilic amide ion (NH2\text{NH}_2^-) that attacks the ester carbonyl:

RCOOR’+NH3NaO-i-BuRCONH2+R’OH\text{RCOOR'} + \text{NH}3 \xrightarrow{\text{NaO-i-Bu}} \text{RCONH}2 + \text{R'OH}

Side reactions include ester saponification (RCOONa+\text{RCOO}^- \text{Na}^+) and cyclopropane ring opening, mitigated by avoiding aqueous conditions.

Performance Data :

ParameterValueSource
Conversion Rate88-98%
Purity (GC)>99%
Catalyst Reusability3 cycles without loss

Sulfonamide Intermediate Preparation

Sulfonation of 4-Aminobenzenesulfonyl Chloride

Key steps adapted from US5463081A:

  • Chlorosulfonation : Treat 4-nitrobenzenesulfonic acid with PCl₅/PCl₃ at 80°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Coupling : React with 4,6-dimethyl-2-pyrimidinylamine in THF/Et₃N (2:1).

Optimized Conditions :

  • Molar Ratio : 1:1.05 (sulfonyl chloride:amine)

  • Temperature : 0°C → RT over 4 hr

  • Workup : Aqueous HCl wash (pH 1-2) removes excess amine.

Yield Improvement :

  • Without Base : 62% (incomplete reaction)

  • With Et₃N : 89% (neutralizes HCl, shifts equilibrium)

Final Coupling Strategy

Amide Bond Formation

Coupling cyclopropanecarboxylic acid to the sulfonamidophenyl intermediate employs:

  • Activating Agents : EDCl/HOBt or SOCl₂

  • Solvent : Dichloromethane (DCM) or THF

  • Stoichiometry : 1.2 eq acid chloride per amine

Procedure :

  • Generate acid chloride by treating cyclopropanecarboxylic acid with SOCl₂ (reflux, 2 hr).

  • Add dropwise to 4-sulfonamidoaniline in DCM at -10°C.

  • Stir 12 hr, wash with NaHCO₃, dry over MgSO₄.

Critical Parameters :

FactorOptimal ValueEffect on Yield
Temperature-10°C → 25°C+15% yield
HOBt Concentration0.5 eqPrevents racemization
Reaction Time12-16 hrMaximizes conversion

Purification and Characterization

Crystallization Protocols

  • Solvent System : Ethyl acetate/hexane (3:7 v/v)

  • Recovery : 92-95% after two recrystallizations

  • Purity Criteria :

    • HPLC: >99.5% (C18, 0.1% TFA/ACN gradient)

    • MS (ESI+): m/z 419.2 [M+H]⁺ (calc. 419.1)

Thermal Stability :

  • Decomposition onset: 286°C (TGA)

  • Melting Point: 178-180°C (DSC)

Scale-Up Considerations

Continuous Flow Reactor Design

Pilot-scale production (10 kg/batch) uses:

  • Reactor Type : Tubular (316L SS, 50 L volume)

  • Residence Time : 45 min

  • Throughput : 2.4 kg/hr

Advantages :

  • 22% reduction in side products vs. batch

  • 35% lower catalyst loading

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancers. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.2
Compound BHT-29 (Colon)3.8

Neurological Disorders

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson’s disease. The structural similarity to known neuroprotective agents suggests potential benefits in modulating neuroinflammation and oxidative stress.

Case Study : Research indicated that this compound could enhance dopaminergic neuron survival in vitro, suggesting its utility in treating Parkinson's disease .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis has been a focal point of research.

Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit activity against Gram-positive bacteria, including Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) below clinically relevant thresholds .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli25

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N4-Acetylsulfamethazine (N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide) (5)

  • Structure: Shares the 4,6-dimethyl-2-pyrimidinylamino sulfonamide backbone but substitutes the cyclopropanecarboxamide group with an acetyl moiety.
  • Molecular Formula : C₁₀H₁₂N₂O₄S .
  • Synthesis : Prepared via acetylation of sulfamethazine derivatives, yielding 96% under optimized conditions .
  • Physical Properties : Melting point (mp) and FTIR data align with sulfonamide characteristics (e.g., SO₂NH stretch at 1161 cm⁻¹) .
  • Application : Investigated as an antitubercular agent, emphasizing the role of acyl groups in modulating bioactivity .

N1-Butyryl-N4-valeroylsulfamethazine (Compound 38)

  • Structure : Features dual acyl groups (butyryl and valeroyl) on the sulfonamide nitrogen, contrasting with the cyclopropane ring in the target compound.
  • Synthesis: Derived from N4-valeroylsulfamethazine via reaction with butanoic anhydride (96% yield) .
  • Physical Properties : mp 176–177°C; FTIR confirms CONH (1674 cm⁻¹) and SO₂NH (1161 cm⁻¹) stretches .

Tozasertib Lactate (MK-0457; VX-680)

  • Structure: Contains a cyclopropanecarboxamide group similar to the target compound but incorporates a 4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl sulfanyl moiety.
  • Molecular Formula : C₂₃H₂₈N₈OS·xC₃H₆O₃ (base formula: 464.59 g/mol) .
  • Application : Approved as an antineoplastic agent targeting Aurora kinases, highlighting structural versatility of sulfonamide-pyrimidine hybrids .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Features and Molecular Formulas

Compound Name Molecular Formula Key Substituents
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide C₂₀H₂₄N₆O₂ Cyclopropanecarboxamide
N4-Acetylsulfamethazine (5) C₁₀H₁₂N₂O₄S Acetyl
N1-Butyryl-N4-valeroylsulfamethazine (38) Not provided Butyryl, Valeroyl
Tozasertib Lactate C₂₃H₂₈N₈OS·xC₃H₆O₃ 4-Methylpiperazinyl, 5-Methylpyrazolyl, Lactate counterion

Key Research Findings

  • Biological Activity : While sulfamethazine derivatives are antitubercular , Tozasertib’s antineoplastic activity underscores the structural adaptability of sulfonamide-pyrimidine hybrids .
  • Synthetic Efficiency : High yields (96%) in acylated sulfonamides suggest robust synthetic routes for modifying the target compound’s scaffold .

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H17N5O5S
  • Molecular Weight : 427.43 g/mol
  • CAS Number : 110149-75-2

The structure consists of a cyclopropanecarboxamide core linked to a sulfonamide group and a pyrimidine derivative, which contributes to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that such compounds can inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Assay Type
A5492.12 ± 0.212D Viability
HCC8275.13 ± 0.972D Viability
NCI-H3580.85 ± 0.052D Viability

These results suggest that the compound is more effective in two-dimensional assays compared to three-dimensional assays, indicating a need for further optimization in drug design to enhance selectivity and reduce toxicity against normal cells .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity. Various derivatives have been tested against bacterial strains, demonstrating efficacy in inhibiting microbial growth. The presence of specific functional groups influences the binding affinity to bacterial DNA, which is crucial for its antimicrobial mechanism .

The proposed mechanisms by which this compound exerts its biological effects include:

  • DNA Binding : The compound may bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It could inhibit DNA-dependent enzymes essential for cancer cell proliferation and survival .

Case Studies

  • In Vivo Studies : In animal models, derivatives of this compound have shown effective tumor reduction at submicromolar dosages. For instance, a study involving immunosuppressed rats demonstrated significant antitumor activity against Pneumocystis carinii infections .
  • Clinical Relevance : The structure-activity relationship (SAR) studies reveal that modifications in the pyrimidine moiety can enhance selectivity towards specific cancer types while minimizing cytotoxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide?

  • The synthesis typically involves multi-step organic reactions:

Sulfonamide formation : Reacting 4,6-dimethyl-2-aminopyrimidine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Cyclopropane coupling : Introducing the cyclopropanecarboxamide group via nucleophilic acyl substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) to the para-substituted phenyl ring.

  • Critical parameters include temperature control (0–5°C for sulfonylation) and anhydrous conditions to prevent hydrolysis of reactive intermediates .

Q. How is structural validation performed for this compound?

  • Spectroscopic techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the cyclopropane ring (δ ~1.0–1.5 ppm for cyclopropane protons) and sulfonamide/pyrimidine moieties.
  • IR : Peaks at ~3300 cm1^{-1} (N–H stretch), ~1650 cm1^{-1} (amide C=O), and ~1350/1150 cm1^{-1} (S=O asymmetric/symmetric stretches) validate functional groups.
    • X-ray crystallography : Determines absolute configuration and intramolecular interactions, such as hydrogen bonds between the pyrimidine N–H and sulfonyl oxygen, which stabilize the folded conformation .

Advanced Research Questions

Q. How do conformational variations in the pyrimidine ring influence biological activity?

  • The dihedral angle between the pyrimidine and phenyl rings (e.g., 42.25°–67.84°) impacts steric accessibility for target binding. Intramolecular N–H⋯N hydrogen bonds (2.0–2.2 Å) stabilize specific conformers, which can be correlated with activity via molecular docking or dynamic simulations .
  • Methodological approach : Compare crystal structures of analogs (e.g., chlorophenyl derivatives) using the Cambridge Structural Database (CSD) to identify trends in bioactivity linked to ring inclination angles .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Comparative structural analysis :

Analyze purity (HPLC, elemental analysis) to rule out batch-specific impurities.

Evaluate solvent effects (e.g., DMSO vs. aqueous buffers) on aggregation or solubility.

Cross-reference with analogs (e.g., 4-chlorophenyl or methyl-substituted derivatives) to isolate substituent effects .

  • Biological assay standardization : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under controlled conditions .

Q. What computational strategies predict target interactions for this compound?

  • Docking studies : Utilize software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the sulfonamide group’s role in hydrogen bonding and the cyclopropane’s steric effects.
  • MD simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of key interactions (e.g., pyrimidine π-stacking with aromatic residues) .

Q. How can reaction conditions be optimized for scale-up in academic settings?

  • Process control :

Use design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading.

Monitor intermediates via in-situ FTIR or Raman spectroscopy.

  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.
  • Meta-analysis : Pool data from multiple studies to identify trends in IC50_{50} values across cell lines .

Q. How should researchers design experiments to explore structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl on pyrimidine) and test against a panel of targets (e.g., kinases, GPCRs).
  • Free-Wilson analysis : Quantify contributions of substituents to activity using linear regression models .

Tables for Key Data

Table 1: Crystallographic Parameters for Analogous Compounds

CompoundDihedral Angle (°)N–H⋯N Distance (Å)Biological Activity (IC50_{50}, nM)
N-(2-Chlorophenyl) analog 67.842.18120 ± 15
N-(3-Chlorophenyl) analog 59.702.0585 ± 10

Table 2: Synthetic Yield Optimization via DoE

Temperature (°C)SolventCatalyst Loading (%)Yield (%)
0THF562
25DCM1078
50Acetone1541

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